Bromo(113C)cyclohexatriene
Description
Bromo(113C)cyclohexatriene is a brominated derivative of cyclohexatriene, a hypothetical unsaturated cyclic hydrocarbon with three conjugated double bonds. The "113C" designation indicates isotopic labeling with carbon-13 at specific positions, which is critical for applications in nuclear magnetic resonance (NMR) studies and metabolic tracing . These compounds typically exhibit moderate reactivity due to the electron-withdrawing bromine atom, which influences both stability and synthetic utility .
Properties
IUPAC Name |
bromo(113C)cyclohexatriene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-PTQBSOBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13C](C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454935 | |
| Record name | bromobenzene-13c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86127-83-5 | |
| Record name | bromobenzene-13c | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86127-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo(113C)cyclohexatriene can be synthesized through the reaction of a cyclohexadiene derivative with a brominating agent under controlled conditions. The reaction typically involves the use of cesium fluoride to facilitate the formation of the strained triene structure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bromo(113C)cyclohexatriene undergoes a variety of chemical reactions, including:
Cycloadditions: Due to its strained structure, it readily participates in cycloaddition reactions, forming complex cyclic products.
Nucleophilic Additions: The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to the formation of various substituted products.
σ-Bond Insertions: The compound can also undergo σ-bond insertions, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Cycloadditions: Typically involve dienophiles or other reactive species under mild to moderate temperatures.
Nucleophilic Additions: Common nucleophiles include organometallic reagents and amines, often under anhydrous conditions.
σ-Bond Insertions: Catalyzed by transition metals such as palladium or nickel, often under inert atmospheres.
Major Products Formed: The major products of these reactions are typically complex cyclic structures, substituted cyclohexatrienes, and various heterocyclic compounds .
Scientific Research Applications
Bromo(113C)cyclohexatriene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules due to its high reactivity and ability to form multiple bonds in a single step.
Material Science: Investigated for its potential in the development of new materials with unique electronic and mechanical properties.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Bromo(113C)cyclohexatriene involves its high strain energy, which drives its reactivity. The compound’s cumulated double bonds and the presence of the bromine atom facilitate various reaction pathways, including cycloadditions, nucleophilic additions, and σ-bond insertions. These reactions often proceed through highly reactive intermediates, leading to the formation of complex products .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Brominated Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Feature |
|---|---|---|---|---|
| This compound | C₆H₇Br (¹¹³C) | ~178.03 (¹³C-adjusted) | N/A | Isotopically labeled, non-aromatic |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | 2550-36-9 | Cyclohexane backbone |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 111-25-1 | Linear alkyl bromide |
Research Findings and Challenges
- Structural Uncertainty : X-ray crystallography studies for bromo-cyclohexatriene derivatives (e.g., compounds 17–20) remain incomplete, leaving ambiguity in bromine positioning and ring conformation .
- Toxicity Data Gaps: Limited experimental toxicity data exist for alicyclic bromides, necessitating caution in handling. Safety protocols for (Bromomethyl)cyclohexane recommend immediate medical consultation upon exposure, which may extend to this compound .
- Synthetic Limitations : The compound’s instability under prolonged storage (observed in similar brominated cyclohexanes) restricts its use in multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
